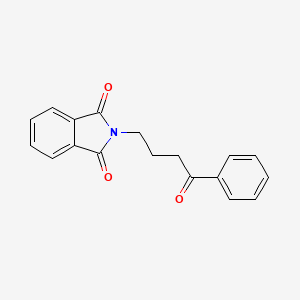

Phthalimide, N-(3-benzoylpropyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Phthalimide, N-(3-benzoylpropyl)-: is a derivative of phthalimide, an important class of biologically active N-heterocycles. Phthalimides are known for their diverse applications in pharmaceuticals, natural products, agrochemicals, polymers, and dyes

準備方法

Synthetic Routes and Reaction Conditions: Phthalimides can be synthesized through various methods, including metal-catalyzed aminocarbonylation cyclizations of ortho-dihaloarenes or ortho-haloarenes, amidation of phthalic acid or anhydride by primary amines, and annulations involving maleimide . For Phthalimide, N-(3-benzoylpropyl)-, a common synthetic route involves the reaction of phthalimide with 3-benzoylpropylamine under appropriate conditions to form the desired product.

Industrial Production Methods: Industrial production of phthalimides often involves the use of continuous processes. For example, phthalimide can be synthesized from phthalic anhydride and ammonia in a vertical reaction tube process, where molten phthalic anhydride and excess ammonia react at elevated temperatures . Similar methods can be adapted for the production of Phthalimide, N-(3-benzoylpropyl)-, with specific adjustments to accommodate the benzoylpropyl group.

化学反応の分析

Types of Reactions: Phthalimide, N-(3-benzoylpropyl)-, like other phthalimides, can undergo various chemical reactions, including:

Oxidation: Phthalimides can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert phthalimides to corresponding amines.

Substitution: N-alkylation and N-arylation reactions are common, where the nitrogen atom is substituted with alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) are typical reagents.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: N-alkyl or N-aryl phthalimides.

科学的研究の応用

Pharmaceutical Applications

Phthalimide derivatives, including N-(3-benzoylpropyl)-, have been extensively studied for their potential therapeutic benefits. Their applications include:

- Antiviral Activity : Recent studies have investigated phthalimide derivatives for their ability to inhibit viral infections, particularly against SARS-CoV-2. Molecular modeling studies have shown that these compounds can interact effectively with viral proteins, suggesting potential as antiviral agents .

- Antioxidant Properties : Research indicates that phthalimide derivatives exhibit significant antioxidant activity. For instance, various synthesized phthalimide esters have shown promising results in radical scavenging assays, indicating their potential use in preventing oxidative stress-related diseases .

- Neuroprotective Effects : Some phthalimide derivatives have been evaluated for their neuroprotective properties. They are being researched as candidates for treating neurodegenerative diseases like Alzheimer's disease due to their ability to inhibit specific enzyme activities related to neuroinflammation .

Synthetic Applications

In organic synthesis, phthalimides serve as versatile intermediates:

- Chiral Building Blocks : Phthalimides are frequently used as chiral building blocks in the synthesis of complex organic molecules. Their ability to act as protecting groups for amines enhances their utility in multi-step syntheses .

- Synthesis of Bioactive Compounds : Phthalimide derivatives are employed in the synthesis of various bioactive compounds, including antibacterial and antifungal agents. Their structural framework allows for modifications that lead to enhanced biological activity .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study synthesized novel phthalimide derivatives and conducted molecular docking studies to evaluate their interaction with SARS-CoV-2 proteins. The findings suggested that certain derivatives could inhibit viral replication effectively, positioning them as potential candidates for further development in antiviral therapies .

Case Study 2: Antioxidant Evaluation

In a series of experiments assessing antioxidant activity, several phthalimide esters were tested using DPPH radical scavenging and FRAP methods. The results indicated that some compounds exhibited strong antioxidant properties, making them suitable for applications in nutraceuticals and pharmaceuticals aimed at combating oxidative stress .

Data Table: Summary of Applications

作用機序

The mechanism of action of Phthalimide, N-(3-benzoylpropyl)-, involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. For example, phthalimide derivatives have been shown to inhibit the activity of certain proteases and kinases, which are involved in various cellular processes .

類似化合物との比較

Phthalimide: The parent compound, known for its use in the Gabriel synthesis of primary amines.

N-alkylphthalimides: Similar compounds with alkyl groups attached to the nitrogen atom, used in organic synthesis.

N-arylphthalimides: Compounds with aryl groups attached to the nitrogen atom, also used in organic synthesis.

Uniqueness: Phthalimide, N-(3-benzoylpropyl)-, is unique due to the presence of the benzoylpropyl group, which can impart distinct chemical and biological properties compared to other phthalimide derivatives. This uniqueness can be leveraged in the development of new materials and pharmaceuticals with specific desired properties .

生物活性

Phthalimide derivatives, including N-(3-benzoylpropyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of N-(3-benzoylpropyl)phthalimide, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

Overview of Phthalimide Derivatives

Phthalimides are a class of compounds characterized by a phthalimide moiety, which has been identified as a privileged scaffold in drug design. These compounds exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structural versatility of phthalimides allows for the incorporation of various functional groups to enhance their pharmacological profiles.

Anticancer Activity

Recent studies have demonstrated that phthalimide derivatives exhibit significant anticancer properties. For instance, the compound N-(3-benzoylpropyl)- was evaluated for its antiproliferative effects against human liver cancer cells (HepG-2). In vitro assays indicated that this derivative showed promising results comparable to established chemotherapeutics such as vinblastine .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis was conducted to understand the influence of various substituents on the anticancer activity of phthalimide derivatives. The study revealed that modifications at the benzoyl group significantly enhanced cytotoxicity against HepG-2 cells. The most potent derivatives were those that maintained a balance between hydrophobic and hydrophilic characteristics, facilitating better cellular uptake and interaction with target proteins involved in cancer progression .

Antimicrobial Activity

Phthalimide derivatives have also been explored for their antimicrobial properties. A study reported that N-(3-benzoylpropyl)- exhibited potent activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were found to be comparable to those of clinically used antibiotics .

Table 1: Antimicrobial Activity of Phthalimide Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| N-(3-benzoylpropyl)- | 8 | Staphylococcus aureus (MRSA) |

| N-(3-benzoylpropyl)- | 16 | Escherichia coli |

| N-(3-benzoylpropyl)- | 32 | Pseudomonas aeruginosa |

The study highlighted the potential of these compounds as lead candidates for developing new antimicrobial agents, particularly against resistant strains like MRSA and vancomycin-resistant Enterococcus (VRE) .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, phthalimide derivatives have shown anti-inflammatory effects. Research has indicated that N-(3-benzoylpropyl)- can inhibit inflammatory pathways in various experimental models. For example, it demonstrated significant antinociceptive activity in models of acute and chronic pain, suggesting its potential use in treating inflammatory disorders .

Mechanistic Insights

The anti-inflammatory mechanism of phthalimide derivatives is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This action not only alleviates pain but also reduces inflammation at the cellular level .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between phthalimide derivatives and their biological targets. For instance, docking simulations revealed that N-(3-benzoylpropyl)- interacts favorably with key enzymes involved in cancer proliferation and inflammation, such as VEGFR-2 and topoisomerase II . These interactions are critical for understanding how structural modifications can enhance biological activity.

特性

IUPAC Name |

2-(4-oxo-4-phenylbutyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c20-16(13-7-2-1-3-8-13)11-6-12-19-17(21)14-9-4-5-10-15(14)18(19)22/h1-5,7-10H,6,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDLNCUEDXJSME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。